molecular formula C22H27N3O3 B5179326 1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol

1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol

Cat. No. B5179326
M. Wt: 381.5 g/mol
InChI Key: BOLSJMUPEQCJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol, also known as DMNPBO, is a synthetic compound that has gained attention in scientific research due to its potential as a fluorescent probe for detecting and imaging biological molecules.

Mechanism of Action

1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol works by binding to biological molecules and emitting fluorescence when excited by light. The exact mechanism of action is not fully understood, but it is believed to involve the formation of a complex between 1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol and the target molecule, which causes a shift in the emission wavelength of the probe.
Biochemical and Physiological Effects:
1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. It does not appear to have any significant biochemical or physiological effects on cells or tissues.

Advantages and Limitations for Lab Experiments

One major advantage of 1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol is its high sensitivity and specificity for detecting biological molecules. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation is that it requires specialized equipment for fluorescence imaging, which may not be available in all laboratories.

Future Directions

There are several potential future directions for research on 1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol. One area of interest is the development of new and improved synthesis methods that are more efficient and cost-effective. Another area of focus is the optimization of 1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol for specific applications, such as in vivo imaging or high-throughput screening. Additionally, there is potential for the development of new fluorescent probes based on the structure of 1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol, which could have even greater sensitivity and specificity for detecting biological molecules.

Synthesis Methods

1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-nitro-1H-indole with diethylamine, followed by reduction with sodium borohydride and subsequent reaction with isopropyl chloroformate. The final product is obtained through purification by column chromatography.

Scientific Research Applications

1-(diethylamino)-3-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol has been used in a variety of scientific research applications, including fluorescence imaging of biological molecules such as proteins, lipids, and nucleic acids. It has also been used to monitor cellular processes such as endocytosis and exocytosis, as well as to study the interactions between drugs and their targets.

properties

IUPAC Name

1-(diethylamino)-3-(2-methyl-5-nitro-3-phenylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-4-23(5-2)14-19(26)15-24-16(3)22(17-9-7-6-8-10-17)20-13-18(25(27)28)11-12-21(20)24/h6-13,19,26H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLSJMUPEQCJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN1C(=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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